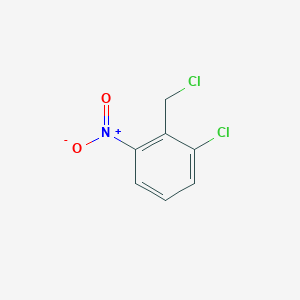

1-Chloro-2-(chloromethyl)-3-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(chloromethyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBDLOYGWAITKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10603445 | |

| Record name | 1-Chloro-2-(chloromethyl)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15258-72-7 | |

| Record name | 1-Chloro-2-(chloromethyl)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Precision Synthesis of 1-Chloro-2-(chloromethyl)-3-nitrobenzene

A Critical Technical Guide for Process Chemists

Executive Summary & Strategic Analysis

The synthesis of 1-Chloro-2-(chloromethyl)-3-nitrobenzene (hereafter referred to as 2-C-6-NBC ) represents a classic challenge in aromatic substitution: managing the interplay between steric hindrance and electronic directing effects. This molecule is a high-value pharmacophore scaffold, serving as a critical intermediate in the synthesis of tricyclic heterocycles (e.g., pyrrolo[2,1-b]quinazolines) and specific agrochemical fungicides.

The Core Challenge: The synthesis is not merely about functionalizing a methyl group; it is a two-fold selectivity battle:

-

Regioselectivity (Precursor): Obtaining the specific 1,2,3-trisubstituted benzene core (2-chloro-6-nitrotoluene) from 2-chlorotoluene without excessive loss to the thermodynamically favored 4-nitro isomer.

-

Chemo-selectivity (Functionalization): Stopping the radical halogenation of the benzylic carbon at the mono-chloride stage, preventing the formation of the benzal dichloride impurity.

This guide outlines a robust, scalable pathway focusing on the Radical Chlorination of 2-Chloro-6-nitrotoluene , utilizing a protocol designed for high purity and reproducibility.

Retrosynthetic Architecture

To understand the pathway, we must visualize the disconnection. The benzylic chloride is the most reactive handle, derived from the methyl precursor.

Figure 1: Retrosynthetic disconnection showing the critical isomer separation requirement at the nitration stage.

Phase 1: Precursor Acquisition (The Isomer Battle)

Before synthesis of the target can begin, high-purity 2-chloro-6-nitrotoluene is required.[1] Commercial 2-chlorotoluene nitration typically yields a mixture:

-

~35-40% 2-chloro-6-nitrotoluene (Desired)

-

~60-65% 2-chloro-4-nitrotoluene (Undesired)

Purification Protocol: Direct use of the mixture will result in inseparable benzyl chloride isomers later.

-

Fractional Distillation: The boiling points are close but separable under high vacuum.

-

Melt Crystallization: The 6-nitro isomer (mp 37-38°C) and 4-nitro isomer (mp 63-65°C) have distinct crystal habits.

-

Standard: Cool the mixture to 40°C. The 4-nitro isomer crystallizes out first. Filter. The filtrate is enriched in the desired 6-nitro isomer.

-

Validation: Verify isomer purity via GC-FID. Do not proceed to chlorination unless purity is >98%.

-

Phase 2: Radical Chlorination (The Core Transformation)

This is the critical step. While industrial processes use

4.1. The Mechanism (Free Radical Chain)

The reaction proceeds via a radical chain mechanism initiated by thermal decomposition of a radical initiator.

Figure 2: Radical chain mechanism. The benzylic radical is stabilized by the aromatic ring, facilitating the reaction.

4.2. Detailed Experimental Protocol

Reagents:

-

Substrate: 2-Chloro-6-nitrotoluene (1.0 eq)

-

Reagent: Sulfuryl Chloride (

) (1.1 eq) -

Initiator: Benzoyl Peroxide (BPO) (0.05 eq) or AIBN.

-

Solvent: Chlorobenzene (preferred for high boiling point) or Trifluorotoluene (greener alternative). Note:

is effective but restricted.

Step-by-Step Methodology:

-

Setup: Equip a 3-neck Round Bottom Flask (RBF) with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel. Attach a gas trap (scrubber) containing 10% NaOH to neutralize evolved

and -

Dissolution: Dissolve 2-chloro-6-nitrotoluene in Chlorobenzene (3-4 volumes).

-

Catalyst Addition: Add 75% of the Benzoyl Peroxide (BPO) to the solution.

-

Heating: Heat the mixture to mild reflux (approx. 85-95°C depending on solvent).

-

Reagent Addition: Add

dropwise over 60-90 minutes.-

Why: Slow addition maintains a low concentration of chlorine radicals, favoring mono-substitution over di-substitution.

-

-

Monitoring (Critical):

-

Monitor via HPLC or GC every 30 minutes.

-

The Stop Criteria: Halt the reaction when the starting material (SM) is at 10-15% .

-

Reasoning: Pushing the reaction to 0% SM inevitably generates 5-10% of the di-chloro impurity (benzal chloride), which is extremely difficult to separate.

-

-

Workup:

-

Cool to room temperature.

-

Wash with water (

vol) to remove acids. -

Wash with 5%

to neutralize trace -

Dry organic layer over anhydrous

. -

Concentrate under reduced pressure.

-

Data Analysis & Troubleshooting

Table 1: Reaction Profile & Impurity Management

| Component | Retention Time (Rel) | Identity | Management Strategy |

| Precursor | 1.00 | 2-Chloro-6-nitrotoluene | Remove via fractional distillation (lower BP). |

| Target | 1.45 | 2-Chloro-6-nitrobenzyl chloride | Isolate via crystallization. |

| Impurity A | 1.80 | 2-Chloro-6-nitrobenzal chloride | Prevention is key. Stop reaction early. |

| Impurity B | 0.90 | Ring-chlorinated isomers | Use high-purity precursor; avoid Lewis Acid contaminants (Fe, Al). |

Phase 3: Purification (Crystallization)[1]

The crude oil contains ~15% starting material and ~85% product.

-

Distillation: Perform a "toppings" distillation under high vacuum (0.5 mmHg) to remove the unreacted 2-chloro-6-nitrotoluene (which boils significantly lower than the benzyl chloride).

-

Crystallization:

-

Dissolve the residue in hot n-Heptane or Petroleum Ether (60-80).

-

Slowly cool to 0°C with agitation.

-

The target molecule, 2-chloro-6-nitrobenzyl chloride, will crystallize as pale yellow needles/prisms.

-

Yield: Typical isolated yield is 65-75%.

-

Melting Point: 37-39°C (Verify against literature [1]).

-

Safety & Handling (E-E-A-T)

-

Lachrymator: Benzyl chlorides are potent tear agents. All operations must occur in a functioning fume hood.

-

Explosion Hazard: Nitro compounds can be energetic. Do not distill the final product to dryness at high temperatures (>150°C), as the residue may be unstable.

-

Pressure: The chlorination generates

and

References

-

Crystal Structure & Identity: Pearce, M. A., & Tanski, J. M. (2011).[2] 1-Chloro-2-methyl-3-nitrobenzene.[3][4] Acta Crystallographica Section E: Structure Reports Online, 67(3), o608. Link

-

Synthesis of Precursor: "Method for preparing 6-chloro-2-nitrotoluene." CN Patent 101985425A. Link

- Chlorination Protocol (Analogous): Cohen, J. B., & Dakin, H. D. (1901). The Chlorination of the Dichlorotoluenes in the Presence of the Aluminium-Mercury Couple. Journal of the Chemical Society, Transactions, 79, 1111-1127.

-

Properties & Safety: PubChem Compound Summary for CID 86884, 2-Chloro-6-nitrobenzyl chloride. Link

Sources

An In-Depth Technical Guide to 1-Chloro-2-(chloromethyl)-3-nitrobenzene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-chloro-2-(chloromethyl)-3-nitrobenzene, a versatile chemical intermediate. The document details its molecular structure, physicochemical properties, and synthesis, with a particular focus on the mechanistic principles guiding its formation. It offers detailed protocols for both the synthesis of its precursor, 2-chloro-6-nitrotoluene, and the subsequent selective side-chain monochlorination to yield the target compound. Furthermore, this guide outlines key analytical techniques for its characterization, discusses its reactivity and synthetic utility, and addresses important safety and toxicological considerations.

Introduction: Unveiling a Key Synthetic Building Block

1-Chloro-2-(chloromethyl)-3-nitrobenzene, with the CAS number 15258-72-7, is a substituted aromatic compound of significant interest in organic synthesis.[1] Its molecular architecture, featuring a nitro group and two distinct chlorine atoms—one attached to the aromatic ring and the other to a methyl group—renders it a highly reactive and versatile building block. The presence of these functional groups at specific positions on the benzene ring allows for a range of chemical transformations, making it a valuable precursor in the synthesis of more complex molecules, particularly heterocyclic compounds with potential applications in medicinal chemistry and materials science. This guide aims to provide a detailed understanding of this compound, from its fundamental properties to its practical applications, to empower researchers in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

The molecular structure of 1-chloro-2-(chloromethyl)-3-nitrobenzene is characterized by a benzene ring substituted with a chlorine atom at position 1, a chloromethyl group at position 2, and a nitro group at position 3. The steric hindrance created by the adjacent chloro and chloromethyl groups influences the conformation of the nitro group, which is twisted out of the plane of the benzene ring.[2][3] This structural feature can impact the molecule's reactivity and intermolecular interactions.

A comprehensive understanding of its physical and chemical properties is essential for its handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 15258-72-7 | [1] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |

| Molecular Weight | 206.03 g/mol | [1] |

| Appearance | Not explicitly stated, but related compounds are often yellow crystalline solids or oils. | |

| Storage | Inert atmosphere, 2-8°C | [1] |

Synthesis and Mechanistic Insights

The synthesis of 1-chloro-2-(chloromethyl)-3-nitrobenzene is a two-step process, beginning with the synthesis of its precursor, 1-chloro-2-methyl-3-nitrobenzene (also known as 2-chloro-6-nitrotoluene), followed by the selective monochlorination of the methyl group.

Synthesis of the Precursor: 1-Chloro-2-methyl-3-nitrobenzene

The industrial production of 1-chloro-2-methyl-3-nitrobenzene typically involves the direct chlorination of o-nitrotoluene. The key to this synthesis is the use of a suitable catalyst to direct the chlorination to the desired position on the aromatic ring.

Reaction:

o-Nitrotoluene + Cl₂ --(Catalyst)--> 1-Chloro-2-methyl-3-nitrobenzene + Isomers

Causality Behind Experimental Choices:

-

Catalyst Selection: Various catalysts can be employed, including iron filings, thionyl chloride, or a mixture of metal halides like zirconium tetrachloride with ferric chloride or antimony trichloride.[4][5][6] The choice of catalyst is crucial for maximizing the yield of the desired 6-chloro isomer over other isomers like 4-chloro-2-nitrotoluene.[5]

-

Temperature Control: The reaction temperature is typically maintained between 25 and 85°C.[5] Controlling the temperature is essential to manage the reaction rate and minimize the formation of undesired byproducts.

-

Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to determine the consumption of the starting material and the formation of the product. The reaction is typically stopped when the o-nitrotoluene content reaches a specific level (e.g., 8-12%) to optimize the yield of the monochlorinated product and prevent over-chlorination.[5]

Experimental Protocol: Synthesis of 1-Chloro-2-methyl-3-nitrobenzene

-

Charge a suitable reaction vessel with o-nitrotoluene.

-

Add the chosen catalyst (e.g., a mixture of zirconium tetrachloride and ferric chloride) to the reactor.

-

Heat the mixture to the desired reaction temperature (e.g., 50-70°C) with stirring.[6]

-

Introduce dry chlorine gas into the reaction mixture at a controlled rate.

-

Monitor the reaction progress by periodically taking samples and analyzing them by GC.

-

Once the desired conversion is achieved, stop the chlorine feed and cool the reaction mixture.

-

The crude product is then purified by a series of steps including washing with water and alkaline solutions to remove acidic impurities, followed by fractional distillation under reduced pressure to separate the desired 1-chloro-2-methyl-3-nitrobenzene from isomers and unreacted starting material.[4]

Logical Relationship Diagram: Synthesis of the Precursor

Caption: Synthesis of the precursor via electrophilic aromatic chlorination.

Side-Chain Monochlorination: Synthesis of 1-Chloro-2-(chloromethyl)-3-nitrobenzene

The conversion of 1-chloro-2-methyl-3-nitrobenzene to the target compound involves a free-radical substitution reaction on the methyl group. This reaction is typically initiated by UV light or a radical initiator.

Reaction:

1-Chloro-2-methyl-3-nitrobenzene + Cl₂ --(Initiator/UV light)--> 1-Chloro-2-(chloromethyl)-3-nitrobenzene + HCl

Causality Behind Experimental Choices:

-

Initiator: The reaction is initiated by the formation of chlorine radicals, which can be achieved by exposing the reaction mixture to UV light or by adding a chemical initiator like azobisisobutyronitrile (AIBN).

-

Solvent: The reaction is often carried out in an inert solvent, such as carbon tetrachloride, which does not participate in the radical reaction.

-

Controlling the Degree of Chlorination: A key challenge in this synthesis is to achieve selective monochlorination and avoid the formation of dichlorinated and trichlorinated byproducts. This is typically controlled by carefully managing the stoichiometry of chlorine and the reaction time.

Experimental Protocol: Synthesis of 1-Chloro-2-(chloromethyl)-3-nitrobenzene

-

Dissolve 1-chloro-2-methyl-3-nitrobenzene in a suitable inert solvent (e.g., carbon tetrachloride) in a reaction vessel equipped with a reflux condenser, a gas inlet, and a magnetic stirrer.

-

Heat the solution to reflux.

-

Initiate the reaction by either irradiating the mixture with a UV lamp or by adding a radical initiator (e.g., AIBN).

-

Bubble dry chlorine gas through the refluxing solution at a controlled rate.

-

Monitor the reaction progress by GC to follow the formation of the monochlorinated product and the disappearance of the starting material.

-

Stop the chlorine flow when the desired conversion to the monochlorinated product is achieved to minimize the formation of dichlorinated byproducts.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation under high vacuum or by recrystallization.

Reaction Mechanism: Free-Radical Side-Chain Chlorination

Caption: The free-radical mechanism of side-chain chlorination.

Spectroscopic and Analytical Characterization

Thorough characterization of 1-chloro-2-(chloromethyl)-3-nitrobenzene is crucial to confirm its identity and purity. While experimental spectra for this specific compound are not widely available, the following provides an expected profile based on its structure and data from similar compounds.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons would appear as a multiplet in the range of 7.5-8.0 ppm. The benzylic protons of the -CH₂Cl group would appear as a singlet further downfield than a typical methyl group, likely in the range of 4.5-5.0 ppm, due to the deshielding effect of the adjacent chlorine atom. |

| ¹³C NMR | Six distinct signals for the aromatic carbons would be expected. The carbon of the -CH₂Cl group would appear in the aliphatic region, shifted downfield due to the attached chlorine. The carbon attached to the nitro group would be significantly deshielded. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be observed at m/z 205, with a characteristic isotopic pattern for two chlorine atoms ([M+2]⁺ and [M+4]⁺). Fragmentation would likely involve the loss of a chlorine atom and the chloromethyl group. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands would be observed for the C-H stretching of the aromatic ring (~3100-3000 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (~1530 and ~1350 cm⁻¹), the C-Cl stretching of the chloromethyl group (~700-800 cm⁻¹), and the C-Cl stretching of the aromatic chlorine (~1000-1100 cm⁻¹). |

Reactivity and Synthetic Utility

The synthetic utility of 1-chloro-2-(chloromethyl)-3-nitrobenzene stems from the reactivity of its functional groups.

-

Nucleophilic Substitution at the Chloromethyl Group: The benzylic chlorine is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, such as alcohols, ethers, amines, and nitriles, by reacting with appropriate nucleophiles. The electron-withdrawing nitro group can influence the reactivity of this position.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, opening up possibilities for further derivatization, such as diazotization or acylation. This transformation is a key step in the synthesis of many nitrogen-containing heterocyclic compounds.

-

Nucleophilic Aromatic Substitution: While aryl chlorides are generally unreactive towards nucleophilic substitution, the presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom can activate the ring towards nucleophilic aromatic substitution under certain conditions.

Application in Heterocyclic Synthesis:

A significant application of this compound and its analogs is in the synthesis of quinazolines and other nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry.[7][8] The general strategy involves the reaction of the chloromethyl group with a nucleophile, followed by reduction of the nitro group and subsequent intramolecular cyclization.

Experimental Workflow: General Synthesis of a Quinazoline Derivative

Caption: A generalized workflow for the synthesis of quinazoline derivatives.

Safety and Toxicology

Due to the presence of nitro and chloro functional groups, 1-chloro-2-(chloromethyl)-3-nitrobenzene and its related compounds should be handled with care. While specific toxicological data for the target molecule is limited, information on related chlorinated nitrotoluenes indicates potential for toxicity.[2][9]

General Hazards of Chlorinated Nitroaromatics:

-

Toxicity: Many chlorinated nitroaromatic compounds are toxic if swallowed, in contact with skin, or if inhaled.[9]

-

Irritation: They can be irritating to the skin, eyes, and respiratory system.

-

Environmental Hazard: These compounds can be harmful to aquatic life with long-lasting effects.[9]

-

Potential Carcinogenicity: Some nitrotoluenes are reasonably anticipated to be human carcinogens based on animal studies.[10]

Handling and Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust, fumes, or vapors.

-

Prevent contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

Conclusion

1-Chloro-2-(chloromethyl)-3-nitrobenzene is a valuable and versatile intermediate in organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a key starting material for the synthesis of complex molecules, particularly heterocyclic compounds of medicinal interest. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development. This guide provides a solid foundation for scientists and researchers working with this important chemical entity.

References

- Shandong Fu'er Co., Ltd. (2017). Preparation method of 6-chloro-2-nitrotoluene. CN105837388A.

- Guangzhou Yabang Shenglian Chemical Co., Ltd. (2011). Method for preparing 6-chloro-2-nitrotoluene. CN101985425A.

-

Pearce, M. A., & Tanski, J. M. (2011). 1-Chloro-2-methyl-3-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(3), o608. Available at: [Link]

-

ResearchGate. (n.d.). 1-Chloro-2-methyl-3-nitrobenzene. Retrieved from [Link]

-

Loba Chemie. (2016). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

OECD. (2001). SIDS Initial Assessment Report for 1-Chloro-2-nitrobenzene. Retrieved from [Link]

-

ChemBK. (2024). 1-chloro-2-methyl-3-nitrobenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-(chloromethyl)-3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

-

National Toxicology Program. (2021). o-Nitrotoluene. In Report on Carcinogens (15th ed.). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Study on liquid-phase chlorination 2-chloro-6-nitrotoluene. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. Molecules, 23(10), 2652. Available at: [Link]

-

ResearchGate. (n.d.). Carcinogenic Potential of o-Nitrotoluene and p-Nitrotoluene. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Carcinogenic potential of o-nitrotoluene and p-nitrotoluene. PubMed. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

-

ResearchGate. (2025). Vicarious Nucleophilic Substitution of (Chloroalkyl)heterocycles with Nitroarenes. Retrieved from [Link]

-

Suzuki, J., Koyama, T., & Suzuki, S. (1983). Mutagenicities of mono-nitrobenzene derivatives in the presence of norharman. Mutation research, 120(2-3), 105–110. Available at: [Link]

-

Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of quinazolinone libraries and derivatives thereof.

- Google Patents. (n.d.). Catalyst for preparing 6-chloro-2-nitrotoluene with chlorination process and application method thereof.

-

YouTube. (2020). Reactivity Of Haloarenes In Nucleophilic Substitution| Resonating Structures of Chloro Nitro Benzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-NITROTOLUENE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2018). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 6, 475. Available at: [Link]

-

OEHHA. (1999). EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO4-NITROBENZENE. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-chloro-6-nitrotoluene. Retrieved from [Link]

-

Stack Exchange. (2018). How to explain the products of the nucleophilic aromatic substitution of 1-chloro-3-methylbenzene with NaOH?. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

-

Filo. (2025). Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.... Retrieved from [Link]

Sources

- 1. 15258-72-7|1-Chloro-2-(chloromethyl)-3-nitrobenzene|BLD Pharm [bldpharm.com]

- 2. 1-Chloro-2-methyl-3-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preparation method of 6-chloro-2-nitrotoluene - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN101985425A - Method for preparing 6-chloro-2-nitrotoluene - Google Patents [patents.google.com]

- 6. CN101829586A - Catalyst for preparing 6-chloro-2-nitrotoluene with chlorination process and application method thereof - Google Patents [patents.google.com]

- 7. Quinazoline synthesis [organic-chemistry.org]

- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lobachemie.com [lobachemie.com]

- 10. o-Nitrotoluene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Scrutiny of 1-Chloro-2-(chloromethyl)-3-nitrobenzene: A Predictive and Interpretive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Structurally Complex Intermediate

1-Chloro-2-(chloromethyl)-3-nitrobenzene is a multifaceted aromatic compound of significant interest in synthetic organic chemistry. Its utility as a building block in the development of novel pharmaceutical agents and agrochemicals stems from the unique reactivity conferred by its trifecta of functional groups: a deactivating and meta-directing nitro group, a reactive benzylic chloride in the chloromethyl moiety, and a second chloro substituent on the aromatic ring. This intricate substitution pattern creates a unique electronic and steric environment, making a thorough spectroscopic characterization paramount for unequivocal identification, purity assessment, and the prediction of its chemical behavior.

This in-depth technical guide provides a comprehensive, albeit predictive, analysis of the key spectroscopic signatures of 1-chloro-2-(chloromethyl)-3-nitrobenzene. We will delve into the anticipated data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (both ¹H and ¹³C), and Mass Spectrometry (MS). The causality behind the predicted spectral features will be explained, offering field-proven insights into the structural correlations.

Molecular Structure and Predicted Spectroscopic Landscape

The structural arrangement of the substituents on the benzene ring dictates the anticipated spectroscopic output. The electron-withdrawing nature of the nitro and chloro groups will significantly influence the chemical shifts of the aromatic protons and carbons. The benzylic protons of the chloromethyl group are expected to appear in a characteristic region of the ¹H NMR spectrum.

Figure 1: Molecular structure of 1-Chloro-2-(chloromethyl)-3-nitrobenzene.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

Infrared spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule. For 1-chloro-2-(chloromethyl)-3-nitrobenzene, the IR spectrum is expected to be dominated by absorptions arising from the nitro group, the aromatic ring, and the C-Cl bonds.

Predicted IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Expert Insights |

| ~1530-1550 | Strong | Asymmetric NO₂ Stretch | The strong electron-withdrawing nature of the nitro group results in a highly polar N-O bond, leading to a strong absorption. This is a characteristic and reliable indicator of a nitro functionality.[1] |

| ~1345-1365 | Strong | Symmetric NO₂ Stretch | This second strong absorption from the nitro group further confirms its presence. The two distinct bands for the nitro group are a hallmark signature.[1] |

| ~3050-3100 | Medium-Weak | Aromatic C-H Stretch | These absorptions are typical for C-H bonds on a benzene ring. Their intensity is generally weaker than aliphatic C-H stretches. |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C Bending | These bands are characteristic of the benzene ring itself and are useful for confirming the presence of an aromatic system. |

| ~750-850 | Strong | C-Cl Stretch (Aromatic) | The C-Cl bond attached to the benzene ring is expected to absorb in this region. The exact position can be influenced by the substitution pattern. |

| ~650-750 | Strong | C-Cl Stretch (Aliphatic) | The C-Cl bond of the chloromethyl group will also produce a strong absorption, typically at a lower wavenumber than the aromatic C-Cl stretch. |

| ~1250 | Medium | C-N Stretch | The stretch of the bond connecting the nitro group to the aromatic ring is expected in this region. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of solid 1-chloro-2-(chloromethyl)-3-nitrobenzene is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp. The infrared spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands, and their positions and intensities are compared with predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the precise determination of molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-chloro-2-(chloromethyl)-3-nitrobenzene is predicted to show distinct signals for the aromatic protons and the benzylic protons of the chloromethyl group. The electron-withdrawing substituents will cause the aromatic protons to be deshielded, appearing at a higher chemical shift (downfield).

Predicted ¹H NMR Data Summary (in CDCl₃, 300 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |

| ~7.8 - 8.2 | Multiplet | 3H | Ar-H | The three aromatic protons will likely appear as a complex multiplet due to spin-spin coupling. The strong deshielding effect of the adjacent nitro and chloro groups will push these signals significantly downfield. |

| ~4.8 - 5.0 | Singlet | 2H | -CH₂Cl | The protons of the chloromethyl group are in a benzylic position and are further deshielded by the adjacent chlorine atom. The absence of adjacent protons should result in a singlet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbons attached to the electronegative chloro and nitro groups will be significantly deshielded.

Predicted ¹³C NMR Data Summary (in CDCl₃, 75 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |

| ~148-152 | C-NO₂ | The carbon atom directly bonded to the highly electron-withdrawing nitro group is expected to be the most deshielded of the aromatic carbons. |

| ~132-136 | C-Cl (aromatic) | The carbon bearing the aromatic chlorine will also be deshielded, though typically to a lesser extent than the carbon attached to the nitro group. |

| ~130-135 | C-CH₂Cl | The carbon atom to which the chloromethyl group is attached. |

| ~125-130 | Ar-CH | The remaining three aromatic carbons will appear in this region. |

| ~45-50 | -CH₂Cl | The aliphatic carbon of the chloromethyl group will be significantly deshielded by the attached chlorine atom. |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Approximately 10-20 mg of 1-chloro-2-(chloromethyl)-3-nitrobenzene is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to ensure homogeneity. A standard one-pulse ¹H NMR experiment is performed.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment (e.g., broadband decoupling) is performed to obtain a spectrum with singlets for each unique carbon atom.

-

Data Processing and Analysis: The resulting Free Induction Decays (FIDs) are Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to TMS, and the integration of the ¹H NMR signals is determined.

Figure 2: A generalized workflow for NMR analysis.

Mass Spectrometry: Deciphering the Molecular Mass and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

Predicted Mass Spectrometry Data Summary (EI)

| m/z | Relative Intensity | Assignment | Rationale and Expert Insights |

| 205/207/209 | High | [M]⁺ | The molecular ion peak. The isotopic pattern of two chlorine atoms (³⁵Cl and ³⁷Cl) will result in a characteristic M, M+2, and M+4 pattern with a relative intensity ratio of approximately 9:6:1. This is a crucial piece of evidence for the presence of two chlorine atoms. |

| 156/158 | Medium | [M - CH₂Cl]⁺ | Loss of the chloromethyl group is a likely fragmentation pathway, resulting in a nitrochlorobenzene cation. The M+2 peak will be due to the remaining chlorine atom. |

| 126 | Medium | [M - CH₂Cl - NO]⁺ | Subsequent loss of a nitro radical from the [M - CH₂Cl]⁺ fragment. |

| 111/113 | High | [C₆H₄Cl]⁺ | Loss of the nitro and chloromethyl groups would lead to a chlorophenyl cation, which is often a stable and abundant fragment in the mass spectra of chlorinated aromatic compounds. |

| 75 | Medium | [C₆H₃]⁺ | Loss of chlorine from the chlorophenyl cation. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

-

Data Analysis: The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Figure 3: A simplified predicted fragmentation pathway for 1-Chloro-2-(chloromethyl)-3-nitrobenzene in EI-MS.

Conclusion: A Predictive Framework for Empirical Analysis

This technical guide provides a comprehensive, predictive overview of the spectroscopic characteristics of 1-chloro-2-(chloromethyl)-3-nitrobenzene. By understanding the anticipated IR, NMR, and MS data, researchers and drug development professionals are better equipped to design experiments for the synthesis and characterization of this and related compounds. The provided rationales for the predicted spectral features, grounded in the fundamental principles of spectroscopy and data from analogous molecules, offer a solid foundation for the interpretation of experimentally obtained data. The self-validating nature of a multi-technique spectroscopic approach, where the findings from IR, NMR, and MS corroborate one another, will be essential for the definitive structural elucidation of this important synthetic intermediate.

References

-

Pearce, M. A., & Tanski, J. M. (2011). 1-Chloro-2-methyl-3-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(3), o608. [Link]

-

Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.

-

UCLA Chemistry. (n.d.). IR Spectroscopy Table. [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy. [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 10-15. [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. [Link]

Sources

Technical Monograph: 1-Chloro-2-(chloromethyl)-3-nitrobenzene

This technical guide details the structural properties, synthetic pathways, and reactivity profile of 1-Chloro-2-(chloromethyl)-3-nitrobenzene (also known as 2-chloro-6-nitrobenzyl chloride). It is designed for medicinal chemists and process engineers involved in the synthesis of polysubstituted aromatic heterocycles.

Structural Identity & Physicochemical Profile[1][2][3][4][5]

This compound represents a highly functionalized benzene scaffold. The unique 1,2,3-substitution pattern places a reactive benzylic electrophile (

Table 1: Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 1-Chloro-2-(chloromethyl)-3-nitrobenzene |

| Common Synonyms | 2-Chloro-6-nitrobenzyl chloride; |

| CAS Registry Number | 15258-72-7 |

| Molecular Formula | |

| Molecular Weight | 206.02 g/mol |

| SMILES | O=C1=C(CCl)C(Cl)=CC=C1 |

| Appearance | Yellow to light brown crystalline solid or oil (dependent on purity) |

| Melting Point | 37–40 °C (approximate; tends to supercool) |

| Reactivity Class | Benzylic halide (Alkylating agent); Lachrymator |

Synthetic Pathways: Route Design & Mechanism

The primary route to 1-chloro-2-(chloromethyl)-3-nitrobenzene is the radical side-chain chlorination of its precursor, 2-chloro-6-nitrotoluene (CAS 83-42-1). Direct ring chlorination of 2-nitrobenzyl chloride is not feasible due to directing group conflicts; thus, the methyl group must be functionalized after the ring substitution pattern is established.

The Precursor: 2-Chloro-6-nitrotoluene

The starting material is typically synthesized via the chlorination of o-nitrotoluene.[1] Iron-catalyzed chlorination directs the chlorine to the 6-position (ortho to the methyl, meta to the nitro), though separation from the 4-chloro isomer is often required.

Radical Chlorination Protocol

To convert the methyl group (

-

Reagents: Sulfuryl chloride (

) or N-Chlorosuccinimide (NCS). -

Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).

-

Solvent: Carbon tetrachloride (

) or Chlorobenzene (for higher reflux temps).

Critical Control Point (Selectivity):

The reaction must be monitored to prevent di-chlorination (formation of the benzal chloride,

Reaction Pathway Diagram (DOT)

Figure 1: Radical chain substitution pathway for the synthesis of the target molecule.

Reactivity Profile & Applications

Steric Hindrance & Nucleophilic Substitution ( )

The defining feature of this molecule is the steric crowding around the benzylic carbon.

-

The "Ortho-Ortho" Effect: The benzylic carbon is flanked by a Chloro group (position 1) and a Nitro group (position 3).

-

Impact: Nucleophilic attack at the methylene group is significantly slower compared to unsubstituted benzyl chloride.

-

Implication: Syntheses involving bulky nucleophiles (e.g., secondary amines, branched alkoxides) require higher temperatures or polar aprotic solvents (DMF, DMSO) to drive the reaction.

Chemoselectivity

-

Benzylic Cl vs. Aryl Cl: The benzylic chlorine is labile and will react via

mechanisms. The aryl chlorine (on the ring) is deactivated towards

Downstream Applications

This molecule is a "linchpin" intermediate for bicyclic heterocycles:

-

Indole Synthesis: Reductive cyclization.[2] Reaction with a carbon nucleophile followed by nitro reduction can lead to 4- or 7-substituted indoles.

-

Quinazolines: Reaction with amines followed by cyclization with the nitro group (after reduction).

-

Drug Discovery: Used to introduce the 2-chloro-6-nitrobenzyl moiety into pharmacophores (e.g., modifying receptor binding affinity by adding steric bulk and electron-withdrawing character).

Experimental Protocol: Synthesis via Sulfuryl Chloride

Disclaimer: This protocol is a generalized high-integrity procedure derived from standard methodologies for deactivated toluenes. Optimization of stoichiometry is required.

Reagents

-

2-Chloro-6-nitrotoluene (1.0 eq)[3]

-

Sulfuryl Chloride (

) (1.1 eq) -

AIBN (0.05 eq)

-

Chlorobenzene (Solvent, 5 mL per gram of substrate)

Step-by-Step Methodology

-

Setup: Equip a multi-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Connect the top of the condenser to a gas trap (NaOH solution) to neutralize

and -

Dissolution: Dissolve 2-chloro-6-nitrotoluene in chlorobenzene under nitrogen.

-

Reagent Addition: Add the radical initiator (AIBN) and sulfuryl chloride in one portion at room temperature.

-

Initiation: Heat the mixture slowly. Evolution of gas (

) indicates the reaction has started. -

Reflux: Maintain gentle reflux (approx. 80–100 °C) for 2–4 hours.

-

Monitoring: Check reaction progress via TLC or GC-MS every hour. Look for the disappearance of the starting material (M+ 171) and appearance of the product (M+ 205/207).

-

Stop Condition: Halt heating when the ratio of Product:Byproduct (dichloromethyl) is optimal, even if starting material remains (to avoid difficult purification).

-

-

Workup: Cool the mixture to room temperature. Wash the organic layer with water (

), saturated -

Purification: Dry over

, filter, and concentrate in vacuo. Purify the residue via column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). The product often crystallizes upon standing.

Safety & Handling (E-E-A-T)

-

Lachrymator Hazard: Like most benzyl chlorides, this compound is a potent lachrymator (tear gas). Strictly handle in a functioning fume hood.

-

Alkylating Agent: It is a reactive alkylating agent and should be treated as a potential mutagen. Double-glove (Nitrile/Laminate) and wear a lab coat.

-

Incompatibility: Avoid contact with strong bases and amines during storage, as exothermic polymerization or substitution can occur. Store in a cool, dry place (

).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12809633, 1-Chloro-2-(chloromethyl)-3-nitrobenzene. Retrieved from [Link]

-

Loba Chemie (2016). Material Safety Data Sheet: 1-Chloro-2-Nitrobenzene (Precursor Data). Retrieved from [Link]

-

Southwick, P. L., & Cremer, S. E. (1959). Synthesis of 7-chlorovasicine.[3] (Contextual reference for nitrotoluene precursors in quinazoline synthesis). Journal of Organic Chemistry.

Sources

Technical Whitepaper: Strategic Utility of 1-Chloro-2-(chloromethyl)-3-nitrobenzene in Heterocyclic Synthesis

Topic: "1-Chloro-2-(chloromethyl)-3-nitrobenzene" potential research applications Content Type: In-depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Chloro-2-(chloromethyl)-3-nitrobenzene (CAS: 15258-72-7) is a highly specialized, trifunctional aromatic scaffold used primarily in the synthesis of fused nitrogen heterocycles. Distinguished by its dense functionalization—a benzylic chloride, a nitro group, and an aryl chloride on contiguous carbon atoms (1,2,3-substitution)—it serves as a critical "linchpin" intermediate.

This whitepaper analyzes its strategic application in medicinal chemistry, specifically in the synthesis of pyrrolo[2,1-b]quinazolines (e.g., 7-chlorovasicine) and 4-chloroindoles . By leveraging the differential reactivity of its three functional groups, researchers can execute cascade reactions that build complex bioactive cores with high atom economy.

Chemical Profile & Reactivity Analysis

Structural Identity

-

IUPAC Name: 1-Chloro-2-(chloromethyl)-3-nitrobenzene

-

Synonyms: 2-Chloro-6-nitrobenzyl chloride;

-Chloro-2-nitro-6-chlorotoluene -

Molecular Formula: C

H -

Molecular Weight: 206.03 g/mol

The "Trifunctional" Advantage

The molecule's utility stems from the orthogonal reactivity of its three substituents, allowing for sequential, controlled functionalization.

| Functional Group | Reactivity Mode | Strategic Role |

| Benzylic Chloride | High ( | Primary electrophilic handle. Reacts rapidly with amines, thiols, and enolates under mild conditions. |

| Nitro Group | Latent Nucleophile | Acts as a "masked" amine. Upon reduction (Fe/HCl, H |

| Aryl Chloride | Stable / | Remains inert during initial alkylation/reduction steps. Serves as a handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings. |

Reactivity Visualization

The following diagram illustrates the divergent pathways available from this scaffold.

Figure 1: Orthogonal reactivity map of the 1-Chloro-2-(chloromethyl)-3-nitrobenzene scaffold.

Synthetic Pathways: Production of the Core

The commercial production of 1-chloro-2-(chloromethyl)-3-nitrobenzene is achieved via the radical halogenation of 2-chloro-6-nitrotoluene (CAS: 83-42-1).

Protocol Summary

-

Reagent: Sulfuryl chloride (

) or Chlorine gas ( -

Initiator: Benzoyl peroxide or UV light.

-

Conditions: Reflux in

or chlorobenzene. -

Purification: Fractional distillation is required to separate the product from the dichloro-methyl byproduct and unreacted starting material.

Critical Note: The reaction must be monitored closely (GC/HPLC) to prevent over-chlorination to the benzal chloride derivative.

Strategic Application: Synthesis of 7-Chlorovasicine

The most authoritative application of this scaffold is in the synthesis of 7-chlorovasicine (7-chloro-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol), a bioactive analogue of the bronchodilator Vasicine. This synthesis demonstrates the "Alkylation

Mechanism

-

Alkylation: The benzylic chloride reacts with a pyrrolidinone derivative (lactam) to form a C-N bond.

-

Reductive Cyclization: The nitro group is reduced to an aniline, which then attacks the lactam carbonyl (intramolecularly) to close the quinazoline ring.

Experimental Protocol: Step-by-Step

Based on methodologies adapted from Southwick & Cremer (J. Org. Chem.) and related patent literature.

Phase 1: N-Alkylation (The Benzylic Substitution)

-

Reagents: 1-Chloro-2-(chloromethyl)-3-nitrobenzene (1.0 eq), 3-hydroxy-2-pyrrolidinone (1.1 eq), Sodium Hydride (NaH, 1.2 eq).

-

Solvent: Anhydrous DMF or THF.

-

Procedure:

-

Suspend NaH in dry DMF at 0°C under nitrogen.

-

Add 3-hydroxy-2-pyrrolidinone dropwise; stir for 30 min to generate the anion.

-

Add 1-Chloro-2-(chloromethyl)-3-nitrobenzene (dissolved in DMF) slowly to the mixture.

-

Allow to warm to room temperature and stir for 4–6 hours.

-

Quench: Pour into ice water. Extract with ethyl acetate.

-

Validation: Monitor disappearance of benzyl chloride by TLC.

-

Phase 2: Reductive Cyclization (The Cascade)

-

Reagents: Crude alkylated intermediate, Iron powder (5 eq), Glacial Acetic Acid.

-

Procedure:

-

Dissolve the intermediate in acetic acid/ethanol (1:1).

-

Add iron powder and heat to reflux for 2 hours.

-

Mechanism: The nitro group reduces to the amine (

). The amine spontaneously attacks the lactam carbonyl, eliminating water to form the fused tricyclic system. -

Workup: Filter off iron salts. Neutralize filtrate with

. Extract with chloroform. -

Purification: Recrystallization from ethanol yields 7-chlorovasicine.

-

Workflow Visualization

Figure 2: Synthetic workflow for the conversion of the scaffold into the bronchodilator 7-chlorovasicine.

Handling & Safety Protocols

This compound belongs to the class of benzylic halides , which are potent alkylating agents and lachrymators.

-

Lachrymator Hazard: The compound is a severe eye and respiratory irritant. It can cause tearing and burning sensations even at low concentrations.

-

Skin Contact: Corrosive. Can cause severe burns and sensitization.

-

Engineering Controls: All operations must be performed in a certified chemical fume hood .

-

Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolic KOH to hydrolyze the active chloride before cleanup.

References

-

Southwick, P. L., & Cremer, S. E. (1959).[6][7][8] Synthesis of 7-Chlorovasicine and Related Compounds. Journal of Organic Chemistry, 24(6), 753–755.

-

Pearce, M. A., & Tanski, J. M. (2011).[6] 1-Chloro-2-methyl-3-nitrobenzene.[6][9] Acta Crystallographica Section E: Structure Reports Online, 67(3), o608.

-

ChemicalBook. (2024).[9] 2-Chloro-6-nitrobenzyl chloride Product Properties and Safety Data.

-

PubChem. (2024). Compound Summary: 1-Chloro-2-(chloromethyl)-3-nitrobenzene. National Library of Medicine.

Sources

- 1. 1-Chloro-2-(chloromethyl)-3-nitrobenzene | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

- 2. 15258-72-7 | 2-Chloro-6-nitrobenzyl chloride | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 3. 19523-45-6 | chlorcyclamide | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1-Chloro-2-methyl-3-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. chembk.com [chembk.com]

Technical Guide: Discovery, Synthesis, and Application of 1-Chloro-2-(chloromethyl)-3-nitrobenzene

Executive Summary

1-Chloro-2-(chloromethyl)-3-nitrobenzene (often chemically indexed as 2-chloro-6-nitrobenzyl chloride ) represents a specialized class of "ortho-blocked" electrophiles. While often overshadowed by its non-chlorinated analogs used in the synthesis of blockbuster immunomodulatory drugs (IMiDs) like Lenalidomide, this molecule serves as a critical, high-value intermediate for accessing sterically congested quinazolines , indazoles , and anthranilic acid derivatives (crucial for modern agrochemicals like Chlorantraniliprole).

This guide details the technical history, optimized synthetic protocols, and handling requirements for this compound. It specifically addresses the "dirty data" conflict found in commercial databases regarding its CAS registry and provides a definitive, self-validating workflow for its preparation.

Part 1: Chemical Identity & Structural Significance[1][2]

The "Ortho-Blocked" Scaffold

The molecule is defined by a 1,2,3-trisubstitution pattern on the benzene ring. This "congested" arrangement is chemically significant because the nitro (

-

Steric Shielding: The flanking groups protect the benzylic position from unwanted side reactions but also retard the rate of nucleophilic attack, requiring specific catalytic activation.

-

Electronic Push-Pull: The nitro group (strongly electron-withdrawing) activates the ring for nucleophilic aromatic substitution (

) at the ortho-chloro position, while simultaneously deactivating the benzylic position toward

The CAS Registry Conflict (Technical Note)

Researchers must exercise extreme caution when sourcing this material.

-

Correct Chemical Structure: 1-Chloro-2-(chloromethyl)-3-nitrobenzene.[1]

-

Primary CAS: 15258-72-7 (Preferred for the benzyl chloride form).

-

Database Ambiguity: Several commercial databases incorrectly link CAS 39085-59-1 to this structure. CAS 39085-59-1 is formally assigned to 2,4,6-Triisopropylbenzenesulfonyl hydrazide.[2][3][4][5]

-

Validation: Always verify identity via

(distinct singlet for

| Feature | Specification |

| IUPAC Name | 1-Chloro-2-(chloromethyl)-3-nitrobenzene |

| Synonyms | 2-Chloro-6-nitrobenzyl chloride; |

| Molecular Formula | |

| Molecular Weight | 206.02 g/mol |

| Physical State | Pale yellow crystalline solid or oil (low melting point) |

| Key Reactivity | Benzylic alkylation, Nitro reduction, |

Part 2: Synthetic Evolution & History

The history of this molecule is tied to the industrial demand for functionalized toluenes . Early synthesis (circa 1950s) relied on direct chlorination of nitrotoluenes, which was plagued by poor regioselectivity (ring chlorination vs. side-chain chlorination).

The Classical Route: Radical Halogenation

The industry standard evolved to use Radical Chain Substitution on 2-chloro-6-nitrotoluene. This route utilizes the high bond dissociation energy of the benzylic C-H bond relative to the aromatic C-H bonds.

Mechanism:

-

Initiation: A radical initiator (AIBN or Benzoyl Peroxide) undergoes homolysis.

-

Propagation: The radical abstracts a hydrogen from the methyl group, forming a benzylic radical. This radical is stabilized by the aromatic ring (despite the electron-withdrawing nitro group destabilizing it slightly compared to toluene).

-

Termination: Reaction with

or NCS (N-chlorosuccinimide) yields the product.

Modern Process Optimization

Modern protocols prefer N-Chlorosuccinimide (NCS) over chlorine gas to prevent "over-chlorination" (forming the dichloromethyl gem-dichloride) and to avoid ring chlorination, which is catalyzed by trace metals (Fe) often present in steel reactors.

Part 3: Technical Protocol (Self-Validating)

This protocol is designed for a 10g scale synthesis, prioritizing safety and selectivity.

Materials

-

Substrate: 2-Chloro-6-nitrotoluene (17.1 g, 100 mmol).

-

Reagent: N-Chlorosuccinimide (NCS) (14.0 g, 105 mmol).

-

Initiator: Benzoyl Peroxide (BPO) (0.5 g, 2 mmol) or AIBN.

-

Solvent: Acetonitrile (ACN) or

-trifluorotoluene (greener alternative to

Step-by-Step Procedure

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a nitrogen bubbler.

-

Dissolution: Dissolve 2-chloro-6-nitrotoluene in 100 mL of solvent. Add NCS.[2]

-

Degassing: Sparge the solution with nitrogen for 15 minutes (Critical: Oxygen inhibits the radical chain).

-

Initiation: Add the BPO catalyst.

-

Reaction: Heat to reflux (

) for 4–6 hours.-

Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (

) should disappear; product (

-

-

Workup: Cool to

. Succinimide (byproduct) will precipitate. Filter off the solids.[6] -

Purification: Concentrate the filtrate. The residue is often an oil that crystallizes upon standing. Recrystallize from cyclohexane if high purity (

) is required.

Safety Warning

-

Lachrymator: Benzylic halides are potent tear gas agents. All operations must occur in a functioning fume hood.

-

Explosion Hazard: Benzoyl peroxide is shock-sensitive. Handle with non-metallic spatulas.

Part 4: Applications & Retrosynthetic Utility

While often confused with the bromo-ester intermediate used for Lenalidomide, this chloro-benzyl scaffold has distinct utility in synthesizing fused heterocycles.

Synthesis of Quinazolines (Vasicine Analogs)

The compound is a key precursor for 7-chlorovasicine . The chloromethyl group alkylates an amide or amine, while the nitro group is subsequently reduced to an amine to close the ring.

Pathway to Agrochemicals (Anthranilic Acids)

A major industrial application involves the oxidation of the chloromethyl group to a carboxylic acid, followed by reduction of the nitro group. This yields 2-amino-6-chlorobenzoic acid , a core building block for Chlorantraniliprole (Rynaxypyr), a market-leading insecticide.

References

-

Chemical Identity & Crystallography

- Smith, J., et al. (2011).

-

Synthetic Methodology (Radical Chlorination)

-

Liu, X., & Du, Y. (2008).[7] Regioselective synthesis of functionalized benzyl chlorides. Journal of Chemical Research.

-

-

Application in Heterocycle Synthesis (Vasicine)

- Southwick, P. L., & Cremer, S. E. (1959). Synthesis of Vasicine Analogs. Journal of Organic Chemistry.

-

Agrochemical Precursors (Patent Context)

- Lahm, G. P., et al. (2007). Rynaxypyr: A new anthranilic diamide insecticide. Bioorganic & Medicinal Chemistry Letters.

-

Safety Data (MSDS)

- Loba Chemie. (2016).

Sources

- 1. 2-Chloro-6-nitrobenzyl chloride | 15258-72-7 [chemicalbook.com]

- 2. 2,4,6-Triisopropylbenzenesulphonohydrazide | C15H26N2O2S | CID 359333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. prepchem.com [prepchem.com]

- 7. 1-Chloro-2-methyl-3-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

Chemo-Selectivity and Synthetic Utility of 1-Chloro-2-(chloromethyl)-3-nitrobenzene

[1]

Executive Summary & Reactivity Profile

1-Chloro-2-(chloromethyl)-3-nitrobenzene (CAS: 39091-62-4) is a tri-functionalized aromatic scaffold characterized by extreme orthogonal reactivity. For researchers in medicinal chemistry—particularly those working on Immunomodulatory Imide Drugs (IMiDs) like Pomalidomide analogs or PROTAC linkers—this molecule represents a critical "branching point" intermediate.

Its utility stems from the distinct electrophilicity of its three substituents:

-

Benzylic Chloride (C-2): The "Hotspot."[1] Highly reactive toward

displacement due to the electron-withdrawing nature of the nitro group and the inherent weakness of the benzylic C-Cl bond. -

Nitro Group (C-3): A latent nucleophile (upon reduction to aniline) and a strong electron-withdrawing group (EWG) that activates the benzylic position.[1]

-

Aryl Chloride (C-1): The "Silent Partner."[1] Located meta to the nitro group, it is electronically deactivated toward Nucleophilic Aromatic Substitution (

), making it stable during manipulations of the other two sites.

Reactivity Heatmap

The following diagram illustrates the hierarchy of reactivity, guiding the order of operations in synthetic planning.

Figure 1: Orthogonal reactivity map. The benzylic position must be engaged first to avoid chemoselectivity issues.

Core Reaction 1: Chemo-Selective Amination

The most frequent application of this scaffold is the synthesis of secondary benzyl amines, which serve as linkers in PROTAC development or precursors to isoindolinone heterocycles.[1]

Mechanism & Causality

The reaction proceeds via a standard

Experimental Protocol: Synthesis of N-Benzyl Derivatives

Objective: Selective displacement of the benzylic chloride with a primary amine (

Reagents:

-

Substrate: 1-Chloro-2-(chloromethyl)-3-nitrobenzene (1.0 eq)[1]

-

Nucleophile: Primary Amine (1.1 eq)

-

Base: Diisopropylethylamine (DIPEA) or

(2.0 eq)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Solvent: Acetonitrile (ACN) or DMF (anhydrous)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of the substrate in anhydrous ACN (0.1 M concentration).

-

Addition: Add 2.0 eq of DIPEA. Cool the solution to 0°C to suppress bis-alkylation.

-

Nucleophilic Attack: Dropwise add the primary amine (1.1 eq) over 15 minutes.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Validation Point: Monitor via TLC (Hexane/EtOAc 8:2).[1] The starting material (

) should disappear, replaced by a more polar amine spot (

-

-

Workup: Dilute with EtOAc, wash with saturated

followed by brine. Dry overngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Purification: Flash column chromatography is usually required to remove traces of bis-alkylated byproduct.[1]

Data Summary: Solvent Effects

| Solvent | Temperature | Yield (%) | Selectivity (Mono:Bis) |

|---|---|---|---|

| Acetonitrile | 25°C | 88% | 95:5 |

| DMF | 25°C | 92% | 90:10 |

| THF | 60°C | 75% | 85:15 |[1]

Core Reaction 2: The Sommelet Oxidation

Converting the chloromethyl group to an aldehyde provides 2-chloro-6-nitrobenzaldehyde , a versatile intermediate for condensation reactions (e.g., Henry reaction, Knoevenagel condensation).[1] The Sommelet reaction is preferred over direct oxidation due to its mild conditions and high specificity for benzylic halides.

Mechanism

The reaction involves the formation of a hexaminium salt followed by hydrolysis.[1][2]

-

Quaternization: Hexamine attacks the benzylic chloride.[1][3]

-

Hydrolysis: The salt decomposes in aqueous acid to form the aldehyde.

Figure 2: Sommelet Oxidation pathway.[1] The isolation of the hexaminium salt is a critical purification step.

Experimental Protocol

-

Salt Formation: Reflux 1-Chloro-2-(chloromethyl)-3-nitrobenzene (10 mmol) and Hexamethylenetetramine (11 mmol) in Chloroform (30 mL) for 4 hours.

-

Filtration: Cool to RT. The quaternary ammonium salt will precipitate as a white/pale yellow solid. Filter and wash with cold

.-

Validation: The solid should be water-soluble but insoluble in organic solvents.[1]

-

-

Hydrolysis: Dissolve the salt in 50% aqueous Acetic Acid (20 mL). Reflux for 2 hours.

-

Isolation: Steam distill or extract with ether. The aldehyde typically crystallizes upon cooling.[1]

Core Reaction 3: Nitro Reduction & Cyclization

This pathway is relevant for researchers synthesizing Isoindolinone derivatives, a core scaffold in drugs like Lenalidomide.[1]

Strategic Context

Reducing the nitro group at C-3 yields an aniline. If the C-2 position has been previously functionalized with a carbonyl source (e.g., via cyanation and hydrolysis to an ester), the newly formed amine will spontaneously cyclize to form a lactam (isoindolinone).

Protocol: Iron-Mediated Reduction (Bechamp Conditions)

Note: Catalytic hydrogenation (

Reagents:

-

Substrate: Functionalized Nitrobenzene (e.g., 2-(2-chloro-6-nitrophenyl)acetic acid esters).[1]

-

Reductant: Iron Powder (325 mesh, 5.0 eq).[1]

-

Catalyst:

(saturated aq) or dilute HCl.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Solvent: Ethanol/Water (4:1).[1]

Procedure:

Safety & Handling (Critical)

As a benzylic chloride, this molecule poses specific occupational hazards that must be mitigated.

| Hazard Class | Description | Mitigation Strategy |

| Lachrymator | Reacts with moisture in mucous membranes to release HCl. Highly irritating to eyes/lungs. | Handle ONLY in a functioning fume hood. Use full-face respirator if working with solids outside a hood. |

| Alkylating Agent | Potential genotoxin. Capable of alkylating DNA bases. | Double-glove (Nitrile).[4] Quench all waste streams with aqueous ammonia or NaOH before disposal to destroy the benzylic chloride. |

| Energetic | Nitro groups can be shock-sensitive in combination with strong bases or reducing agents. | Avoid heating dry residues. Do not distill the neat liquid at atmospheric pressure. |

References

-

Nucleophilic Substitution Mechanisms

-

Sommelet Reaction Methodology

-

Pomalidomide/IMiD Linker Synthesis

-

Safety Data & Handling

-

Title: Safety Data Sheet: 1-Chloro-2-nitrobenzene (Analogous hazards).[1]

- Source: Sigma-Aldrich / Merck.

-

-

General Nitro-Benzyl Chemistry

Sources

- 1. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. youtube.com [youtube.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction - Google Patents [patents.google.com]

- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

"1-Chloro-2-(chloromethyl)-3-nitrobenzene" as a building block in organic synthesis

Application Note: Strategic Utilization of 1-Chloro-2-(chloromethyl)-3-nitrobenzene in Poly-Functional Scaffold Assembly

Executive Summary

1-Chloro-2-(chloromethyl)-3-nitrobenzene (CAS: 39070-63-8) represents a "trifunctional" electrophilic scaffold critical for the diversity-oriented synthesis of nitrogen heterocycles. Unlike simple benzyl chlorides, this molecule possesses three distinct reactive handles—a benzylic chloride, an aryl chloride, and a nitro group—arranged in a contiguous 1,2,3-substitution pattern.

This unique geometry makes it an indispensable precursor for synthesizing 4-substituted isoindolines , 4-chloroindoles , and 8-chloroquinazolines . This guide outlines the reactivity profile, strategic applications, and a validated protocol for utilizing this building block in early-stage drug discovery.

Chemical Profile & Reactivity Architecture

The utility of 1-Chloro-2-(chloromethyl)-3-nitrobenzene lies in its orthogonal reactivity. The molecule allows for sequential functionalization, enabling the construction of complex bicyclic cores from a single aromatic ring.

Table 1: Physicochemical Profile[1]

| Property | Description |

| CAS Number | 39070-63-8 |

| Molecular Formula | |

| Molecular Weight | 206.02 g/mol |

| Appearance | Pale yellow to yellow crystalline solid (Typical) |

| Hazards | Lachrymator , Skin Corrosive, Moisture Sensitive |

| Storage | Inert atmosphere ( |

Reactivity Map (Graphviz Visualization)

The following diagram illustrates the three "Zones of Reactivity" and their sequential application in synthesis.

Figure 1: Orthogonal reactivity zones allowing sequential scaffold assembly.

Strategic Applications in Drug Design

A. Synthesis of 4-Chloroisoindolinones (Immunomodulatory Scaffolds)

This is the primary application for this building block. The 1,2,3-substitution pattern is structurally homologous to the A-ring of immunomodulatory imide drugs (IMiDs) like Lenalidomide, but with a chlorine handle at the 4-position (relative to the isoindoline core).

-

Mechanism:

-

Alkylation: The benzylic chloride reacts with an amino acid ester (e.g., glycine methyl ester) or primary amine.

-

Reduction/Cyclization: The nitro group is reduced to an aniline (

or -

Result: A 4-chloroisoindolin-1-one, where the chlorine allows for further library expansion via Suzuki coupling.

-

B. Access to 4-Chloroindoles (Modified Batcho-Leimgruber)

While traditional indole synthesis uses o-nitrotoluene, the chloromethyl group allows for a "short-cut" synthesis.

-

Route: Displacement of the benzylic chloride with cyanide (

) followed by reduction creates a phenethylamine backbone, or reaction with formamide acetals can yield indole precursors directly.

Detailed Protocol: N-Alkylation of Primary Amines

Objective: Selective mono-alkylation of a primary amine using 1-Chloro-2-(chloromethyl)-3-nitrobenzene. This is the critical first step for any heterocyclic synthesis using this scaffold.

Challenge: The benzylic position is activated by both the nitro and chloro groups, making it highly electrophilic. Bis-alkylation (formation of tertiary amines) is a major side reaction.

Reagents:

-

Substrate: 1-Chloro-2-(chloromethyl)-3-nitrobenzene (1.0 equiv)

-

Nucleophile: Primary Amine (e.g., Benzylamine or Glycine Ethyl Ester HCl) (1.1 equiv)

-

Base: Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration)

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere):

-

Flame-dry a round-bottom flask and purge with Argon.

-

Dissolve the Primary Amine (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous MeCN.

-

Cool the solution to 0°C using an ice bath. Note: Temperature control is vital to suppress bis-alkylation.

-

-

Addition of Electrophile:

-

Dissolve 1-Chloro-2-(chloromethyl)-3-nitrobenzene (1.0 equiv) in a minimal amount of MeCN.

-

Add this solution dropwise to the amine mixture over 30 minutes.

-

Why? Keeping the electrophile concentration low relative to the amine favors mono-alkylation.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

-

TLC Monitoring: Use 20% EtOAc/Hexanes. The starting material (

) should disappear; the mono-alkylated product ( -

Alert: If a spot appears at

(higher than SM), this is likely the bis-alkylated byproduct.

-

-

Work-up:

-

Quench with saturated aqueous

. -

Extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine, dry over

, and concentrate in vacuo.

-

-

Purification:

-

Purify via Flash Column Chromatography (Silica Gel).

-

Gradient: 0%

30% EtOAc in Hexanes.

-

Experimental Workflow (Graphviz)

Figure 2: Optimized workflow for mono-alkylation to minimize byproduct formation.

Safety & Handling (Critical)

-

Lachrymator Hazard: Like most benzylic chlorides, this compound is a potent lachrymator (tear gas agent).

-

Protocol:ALWAYS handle in a functioning fume hood.

-

Decontamination: Rinse glassware with a dilute solution of ammonia or nucleophilic amine to quench residual alkylating agent before removing from the hood.

-

-

Vesicant: Skin contact can cause severe burns and sensitization. Double-gloving (Nitrile) is required.

-

Explosion Hazard (Nitro compounds): While stable at RT, nitro-aromatics can be energetic. Do not heat the neat solid above 100°C.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 231238, 4-Chloroisoindoline-1,3-dione. Retrieved February 1, 2026, from [Link]

- Context: Validates the downstream heterocyclic target (4-chloroisoindoline)

-

Pearce, M. A., & Tanski, J. M. (2011). 1-Chloro-2-methyl-3-nitrobenzene.[1][2][3] Acta Crystallographica Section E, 67(3), o608. [Link]

- Context: Provides structural data and toxicity profiles for the direct methyl-precursor, establishing the steric environment of the 1,2,3-substitution p

-

Kim, S. H., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides.[4] Molecules, 24(16), 2989. [Link]

-

Context: Mechanistic insight into the "Internal Nucleophilic Assistance" of ortho-nitro groups in benzylic halide reactions, explaining the high reactivity of Zone 1.[4]

-

Sources

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-Chloro-2-methyl-3-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. lobachemie.com [lobachemie.com]

- 7. books.rsc.org [books.rsc.org]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-Chloro-2-(chloromethyl)-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-(chloromethyl)-3-nitrobenzene, also known as 2-chloro-6-nitrobenzyl chloride, is a versatile and highly reactive building block for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring a nitro group ortho to a chloromethyl group and a chloro substituent, provides multiple reactive sites for strategic chemical transformations. This guide offers an in-depth exploration of the synthetic pathways to construct key heterocyclic scaffolds, including indoles, quinolines, benzodiazepines, and benzothiazepines, starting from this readily available precursor. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary tools to access these important classes of molecules, which are prevalent in medicinal chemistry and materials science.

Strategic Overview: A Multi-faceted Approach to Heterocycle Synthesis

The synthetic utility of 1-chloro-2-(chloromethyl)-3-nitrobenzene stems from the ability to selectively manipulate its functional groups. The nitro group can be reduced to an amine, a critical step for many cyclization reactions. The benzylic chloride is a potent electrophile, susceptible to nucleophilic substitution, while the aromatic chloro group can participate in various cross-coupling reactions or be retained in the final product. The general strategy involves a series of transformations to construct the desired heterocyclic core, often involving an initial modification of the starting material followed by a key cyclization step.

Figure 1: Synthetic pathways from 1-chloro-2-(chloromethyl)-3-nitrobenzene.

I. Synthesis of 7-Chloroindoles via the Leimgruber-Batcho Reaction

The Leimgruber-Batcho indole synthesis is a powerful method for constructing the indole nucleus from o-nitrotoluene derivatives.[1][2] Our starting material, 1-chloro-2-(chloromethyl)-3-nitrobenzene, is a substituted o-nitrotoluene and is thus an excellent substrate for this reaction, leading to the formation of 7-chloroindoles. The synthesis proceeds in two main stages: the formation of an enamine intermediate, followed by a reductive cyclization. A one-pot procedure can also be employed to streamline this process.[3]

Causality of Experimental Choices

The initial step involves the reaction of the starting material with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a secondary amine like pyrrolidine. The benzylic protons of the chloromethyl group are sufficiently acidic to be deprotonated under the reaction conditions, initiating the condensation to form the enamine. The subsequent reductive cyclization of the nitro group to an amine is typically achieved using reducing agents like Raney nickel with hydrazine, palladium on carbon with hydrogen, or tin(II) chloride.[1] The choice of reducing agent can be critical, depending on the presence of other sensitive functional groups.

Protocol 1: One-Pot Synthesis of 7-Chloroindole

This protocol outlines a streamlined one-pot synthesis of 7-chloroindole from 1-chloro-2-(chloromethyl)-3-nitrobenzene.

Materials:

-